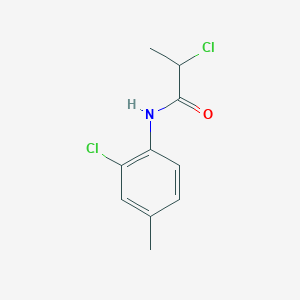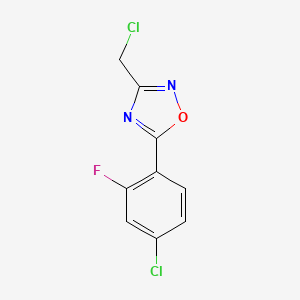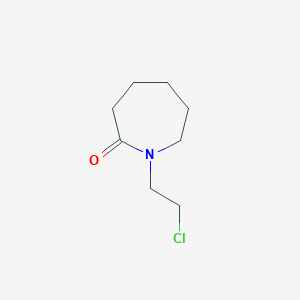
1-(2-Chloroethyl)azepan-2-one
Vue d'ensemble
Description
“1-(2-Chloroethyl)azepan-2-one” is a chemical compound that has been researched and studied for its physical and chemical properties. It has been used in the study of overcoming fluconazole resistance in Candida albicans clinical isolates with tetracyclic indoles .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of Hexamethyleneimine and Chloroacetyl chloride .
Applications De Recherche Scientifique
Pharmaceutical Significance and Therapeutic Applications
Azepane-based compounds, including 1-(2-Chloroethyl)azepan-2-one, have garnered interest for their pharmaceutical significance and variety in pharmacological properties. These compounds possess a high degree of structural diversity, making them useful for the discovery of new therapeutic agents. The development of azepane-containing analogs focuses on creating less toxic, cost-effective, and highly active drugs. Azepane-based drugs, approved by the FDA, are utilized in treating a range of diseases. Their applications span anti-cancer, anti-tubercular, anti-Alzheimer's disease treatments, antimicrobial agents, and more, showcasing the versatility and potential of these compounds in addressing various health conditions (Gao-Feng Zha et al., 2019).
Structural and Synthetic Insights
The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like azepane, azepinone, and their derivatives have been extensively studied. These compounds exhibit significant pharmacological and therapeutic implications. Research spanning the last fifty years has provided a wealth of information on the synthesis and reactions of these heterocyclic compounds. The literature reveals a variety of methods used for their synthesis, including thermal, photochemical, and microwave irradiation techniques. Despite advancements, the biological aspects of these compounds remain underexplored, presenting opportunities for further research in this domain (Manvinder Kaur et al., 2021).
Environmental and Health Considerations
The use of chlorinated solvents like 1,1,1-trichloroethane has been reviewed for its neurotoxic effects. While not directly related to this compound, the examination of chlorinated solvents' neurotoxicity offers insights into the potential environmental and health considerations that must be taken into account when developing and using azepane-based compounds. Concentrations above certain thresholds can negatively affect an individual's performance, highlighting the need for careful consideration of solvent use in pharmaceutical applications (C. Fernicola et al., 1991).
Mécanisme D'action
Target of Action
It is used in the study of overcoming fluconazole resistance in candida albicans clinical isolates with tetracyclic indoles . This suggests that it may interact with the cellular components involved in fluconazole resistance.
Biochemical Pathways
The downstream effects of these pathway alterations would likely involve changes in the organism’s susceptibility to fluconazole .
Result of Action
Given its use in studies related to fluconazole resistance, it is likely that its action results in changes to the cellular components or processes that confer resistance to fluconazole .
Propriétés
IUPAC Name |
1-(2-chloroethyl)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-7-10-6-3-1-2-4-8(10)11/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXJATNMETYMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



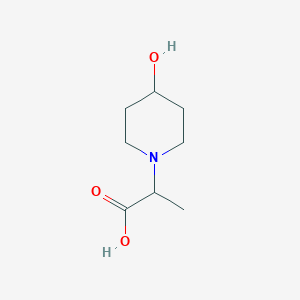
![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)
amine](/img/structure/B1461435.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)
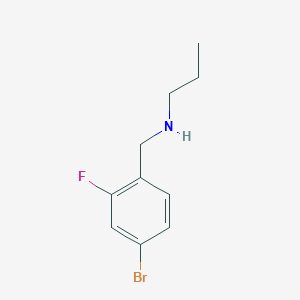
amine](/img/structure/B1461440.png)
amine](/img/structure/B1461441.png)
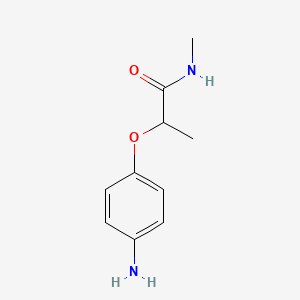
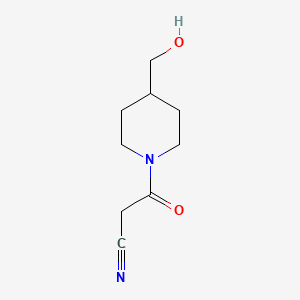
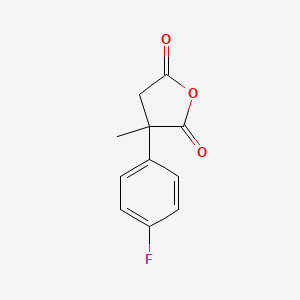
![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)

